molecular formula C17H16N2O3 B5764534 N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide

N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B5764534
M. Wt: 296.32 g/mol
InChI Key: MRWXAPDOJMNNSW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide, also known as DNPAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNPAA is a member of the acrylamide family, which is known for its diverse range of applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide is not fully understood. However, it has been suggested that N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to induce a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In animal models, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to reduce inflammation, oxidative stress, and improve antioxidant status.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. Additionally, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a versatile compound for various applications. However, one of the limitations of using N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its potential toxicity, which requires careful evaluation and optimization of the dosage and administration route.

Future Directions

There are several future directions for the research and development of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide. One of the potential applications of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide is in the development of new anticancer drugs. Additionally, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide and its potential applications in various fields.
Conclusion
In conclusion, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. The synthesis method of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide involves the reaction of 2,6-dimethylphenyl isocyanate with 3-nitrophenylacetic acid in the presence of a base catalyst. N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied in scientific research due to its potent antitumor activity, anti-inflammatory, antioxidant, and antimicrobial properties. N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. While N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments, its potential toxicity requires careful evaluation and optimization of the dosage and administration route. There are several future directions for the research and development of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide, including the development of new anticancer drugs and the treatment of various diseases.

Synthesis Methods

The synthesis method of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide involves the reaction of 2,6-dimethylphenyl isocyanate with 3-nitrophenylacetic acid in the presence of a base catalyst. This reaction results in the formation of N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide as a yellow crystalline solid with a high yield.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied in scientific research due to its unique properties. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. Additionally, N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-5-3-6-13(2)17(12)18-16(20)10-9-14-7-4-8-15(11-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWXAPDOJMNNSW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide

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